BDP FL-PEG4-TCO: A Comprehensive Technical Guide for Advanced Bioorthogonal Labeling and Imaging
BDP FL-PEG4-TCO: A Comprehensive Technical Guide for Advanced Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a versatile fluorescent probe designed for advanced bioorthogonal chemistry applications.[1][2] This document details the probe's core properties, mechanism of action, experimental protocols, and key applications in cellular imaging and drug development, serving as a core resource for its effective implementation.[2][3]
Core Architecture and Properties
BDP FL-PEG4-TCO is a heterobifunctional molecule composed of three essential components: a high-performance BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (TCO) group.[1][2] This modular design provides a powerful tool for fluorescently labeling biomolecules in living cells with high specificity and efficiency.[1]
-
BDP FL (BODIPY FL) Fluorophore : At the heart of the molecule is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye. The BDP FL variant is renowned for its bright, sharp fluorescence, high quantum yield, and exceptional photostability.[2][4] A key advantage over traditional fluorescein dyes is its insensitivity to changes in pH and solvent polarity, which ensures more reliable and reproducible results across diverse experimental conditions.[2][5]
-
PEG4 (Tetraethylene Glycol) Linker : A discrete polyethylene glycol spacer enhances the hydrophilicity and aqueous solubility of the entire molecule.[2][6] This linker also provides spatial separation between the fluorophore and the conjugated biomolecule, which helps to minimize steric hindrance and preserve the biological activity of the target.[2][6]
-
TCO (Trans-cyclooctene) Handle : The TCO group is a strained alkene that serves as a highly reactive handle for "click chemistry."[2][6] It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules.[4] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[1][6]
Below is a diagram illustrating the functional components of the BDP FL-PEG4-TCO molecule.
Caption: Functional components of BDP FL-PEG4-TCO.
Quantitative Data
The selection of a fluorescent probe is dictated by its photophysical and chemical properties. BDP FL-PEG4-TCO offers a combination of brightness, photostability, and high reactivity for bioorthogonal labeling.[1]
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇[1][7] |
| Molecular Weight | 662.6 g/mol [1][7] |
| CAS Number | 2183473-16-5[2][7] |
| Purity | Typically ≥95%[2][7] |
| Excitation Maximum (λex) | 503 nm[1][7] |
| Emission Maximum (λem) | 509 nm[1][7] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹[1][7] |
| Fluorescence Quantum Yield (Φ) | ~0.9[1][7] |
| Solubility | Soluble in DMSO, DMF, and DCM; low in water[1][2][7] |
| Storage | -20°C, protected from light[1][2] |
Note: TCO compounds are not recommended for long-term storage as they can isomerize, leading to a loss of reactivity.[2][7]
Mechanism of Action: TCO-Tetrazine Ligation
The utility of BDP FL-PEG4-TCO is centered on the highly efficient and specific reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1] This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is a bioorthogonal reaction, meaning it occurs within a biological system without interfering with native biochemical processes.[1] The process typically involves a two-step labeling strategy: first, the biomolecule of interest is tagged with a tetrazine group, and subsequently, the cell-permeable BDP FL-PEG4-TCO is introduced. The TCO group on the probe rapidly and specifically "clicks" with the tetrazine tag, forming a stable covalent bond and rendering the target fluorescent.[1]
Caption: Mechanism of the TCO-tetrazine iEDDA reaction.
Experimental Protocols
The following are detailed protocols for common applications of BDP FL-PEG4-TCO.
Labeling of Tetrazine-Modified Antibodies
This protocol describes the fluorescent labeling of an antibody that has been previously modified to contain a tetrazine group.[2]
Materials:
-
Tetrazine-modified antibody (Tet-mAb)
-
BDP FL-PEG4-TCO
-
Anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 or Zeba™ Spin Desalting Columns) for purification[1][2]
Procedure:
-
Prepare BDP FL-PEG4-TCO Stock Solution: Allow the vial of BDP FL-PEG4-TCO to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.[1][2]
-
Reaction Setup: Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL.[1] Add a 1.5 to 10-fold molar excess of the BDP FL-PEG4-TCO stock solution to the antibody solution.[1][2] The final DMSO concentration should be kept below 10% to avoid antibody denaturation.[1][2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.[2][6]
-
Purification: Remove the unreacted BDP FL-PEG4-TCO by passing the reaction mixture through a size-exclusion chromatography column according to the manufacturer's instructions.
Caption: Workflow for antibody conjugation with BDP FL-PEG4-TCO.
Live-Cell Imaging
This protocol outlines the labeling and imaging of a target protein in living cells that has been engineered to incorporate a tetrazine moiety.[3]
Materials:
-
Mammalian cells expressing the tetrazine-modified protein of interest[3]
-
Imaging-compatible plates or chambered coverglass[3]
-
Complete cell culture medium[3]
-
BDP FL-PEG4-TCO[3]
-
Anhydrous DMSO[3]
-
Phosphate-buffered saline (PBS), pH 7.4[3]
-
Fluorescence microscope with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm)[1][3]
Procedure:
-
Cell Seeding: Seed the cells onto the imaging plate and allow them to adhere and reach 60-80% confluency.[3]
-
Probe Preparation: Prepare a 1 mM stock solution of BDP FL-PEG4-TCO in anhydrous DMSO. Store this stock solution at -20°C, protected from light.[3]
-
Live-Cell Labeling:
-
Warm the complete cell culture medium to 37°C.[3]
-
Dilute the BDP FL-PEG4-TCO stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.[3]
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.[3]
-
Add the BDP FL-PEG4-TCO-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[1][3]
-
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.[1]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set.[1]
Applications in Drug Development
BDP FL-PEG4-TCO is a valuable tool in the development of novel therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
Antibody-Drug Conjugate (ADC) Development
The bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs. A cytotoxic drug functionalized with a tetrazine can be attached to a TCO-labeled antibody, enabling targeted drug delivery. The BDP FL component can be used to track the internalization and trafficking of the ADC within cells.[3]
PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system (UPS).[4] BDP FL-PEG4-TCO can be incorporated as a fluorescent linker in the synthesis of PROTACs.[2][4] This allows for the direct visualization of PROTAC cellular uptake, localization, and the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The fluorescence can also be used in biophysical assays like Fluorescence Polarization (FP) to measure binding events.[4]
The signaling pathway central to PROTAC functionality is the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the mechanism of action of a PROTAC within this pathway.
Caption: PROTAC mechanism via the Ubiquitin-Proteasome System.
Conclusion
BDP FL-PEG4-TCO stands out as a powerful and versatile tool for modern biomedical research.[2] Its well-defined structure, characterized by a potent fluorophore, a biocompatible linker, and a highly selective bioorthogonal handle, provides researchers with a reliable means to fluorescently label and track biomolecules in complex biological environments.[2] Its utility in live-cell imaging, super-resolution microscopy, and in the development of ADCs and PROTACs makes it an invaluable tool for researchers in both academic and industrial settings.[3]
